Cas no 101337-93-3 (2-Benzothiazolamine,7-chloro-6-fluoro-)

2-Benzothiazolamine, 7-chloro-6-fluoro-, is a heterocyclic organic compound featuring a benzothiazole core substituted with chloro and fluoro groups at the 6- and 7-positions, respectively, and an amine functional group at the 2-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of bioactive molecules. The presence of halogen substituents enhances its electrophilic properties, facilitating further functionalization. Its well-defined molecular framework ensures consistency in downstream reactions, making it a valuable building block for researchers developing novel compounds with targeted biological activity. The compound’s purity and stability are critical for reproducible results in synthetic workflows.
2-Benzothiazolamine,7-chloro-6-fluoro- structure
101337-93-3 structure
Product Name:2-Benzothiazolamine,7-chloro-6-fluoro-
CAS No:101337-93-3
MF:C7H4ClFN2S
MW:202.636462211609
CID:124617
PubChem ID:12154463
Update Time:2025-08-03

2-Benzothiazolamine,7-chloro-6-fluoro- Chemical and Physical Properties

Names and Identifiers

    • 2-Benzothiazolamine,7-chloro-6-fluoro-
    • 2-Benzothiazolamine,7-chloro-6-fluoro-(9CI)
    • 7-CHLORO-6-FLUORO-1,3-BENZOTHIAZOL-2-AMINE
    • SCHEMBL1638897
    • AJBFRRHGAUBCOQ-UHFFFAOYSA-N
    • 2-Amino-7-chloro-6-fluorobenzothiazole
    • 2-amino-6-fluoro-7-chloro-1,3-benzothiazole
    • 7-Chloro-6-fluorobenzo[d]thiazol-2-amine
    • DTXSID901284371
    • CS-0133934
    • 101337-93-3
    • 2-amino-6-fluoro-7-chlorobenzothiazole
    • 7-chloro-6-fluorobenzothiazole-2-yl-amine
    • Inchi: 1S/C7H4ClFN2S/c8-5-3(9)1-2-4-6(5)12-7(10)11-4/h1-2H,(H2,10,11)
    • InChI Key: AJBFRRHGAUBCOQ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC2=C1SC(N)=N2)F

Computed Properties

  • Exact Mass: 201.976775g/mol
  • Monoisotopic Mass: 201.976775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 202.64g/mol
  • XLogP3: 2.8
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • PSA: 67.88000
  • LogP: 2.60110

2-Benzothiazolamine,7-chloro-6-fluoro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM555020-1g
7-Chloro-6-fluorobenzo[d]thiazol-2-amine
101337-93-3 95%+
1g
$2500 2023-01-05

2-Benzothiazolamine,7-chloro-6-fluoro- Related Literature

Additional information on 2-Benzothiazolamine,7-chloro-6-fluoro-

2-Benzothiazolamine,7-chloro-6-fluoro-

The compound with CAS No. 101337-93-3, commonly known as 2-Benzothiazolamine,7-chloro-6-fluoro-, is a significant organic compound with a diverse range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound belongs to the benzothiazole family, which is widely recognized for its versatile properties and potential in various chemical reactions. The structure of 2-Benzothiazolamine,7-chloro-6-fluoro- features a benzothiazole ring system with substituents at positions 7 and 6, namely chlorine and fluorine atoms respectively. These substituents play a crucial role in determining the compound's chemical reactivity and biological activity.

Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The presence of halogen atoms in 2-Benzothiazolamine,7-chloro-6-fluoro- enhances its ability to act as a potential lead compound in medicinal chemistry. Researchers have explored the synthesis of this compound through various routes, including nucleophilic aromatic substitution and coupling reactions. These methods have been optimized to improve yield and purity, making it more accessible for large-scale production.

In the context of agrochemicals, 2-Benzothiazolamine,7-chloro-6-fluoro- has shown promise as a fungicide and insecticide. Its ability to inhibit key enzymes in pathogenic organisms makes it a valuable candidate for crop protection. Furthermore, the compound has been investigated for its role in advanced materials, such as organic light-emitting diodes (OLEDs) and sensors. The unique electronic properties of benzothiazole derivatives make them ideal for applications in optoelectronics.

One of the most recent breakthroughs involving 2-Benzothiazolamine,7-chloro-6-fluoro- is its use in click chemistry. This approach allows for the rapid construction of complex molecules by exploiting the reactivity of azides and alkynes. The integration of this compound into click chemistry protocols has opened new avenues for drug delivery systems and nanotechnology.

From an environmental standpoint, researchers have also examined the biodegradability and toxicity of 2-Benzothiazolamine,7-chloro-6-fluoro- to ensure its safe use in industrial and agricultural settings. Studies indicate that proper handling and disposal practices can minimize its impact on ecosystems.

In summary, 2-Benzothiazolamine,7-chloro-6-fluoro- (CAS No. 101337-93-3) is a multifaceted compound with significant potential across various industries. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern chemistry research.

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